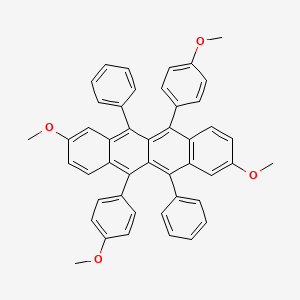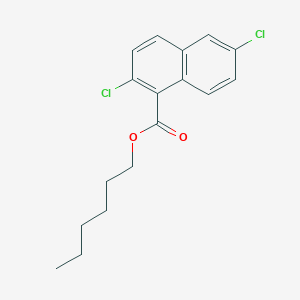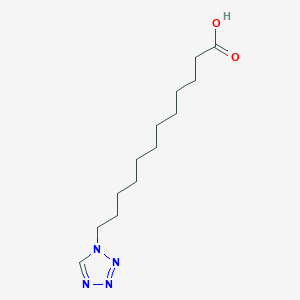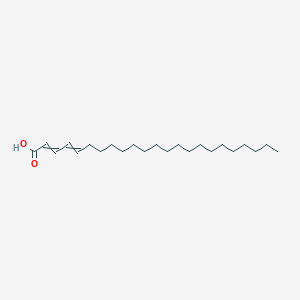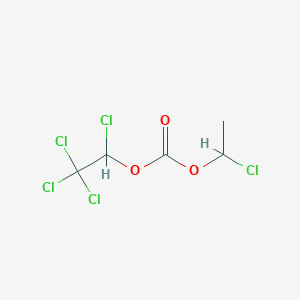
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate is an organic compound with a complex structure
Preparation Methods
The synthesis of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate typically involves the reaction of 1,2,2,2-tetrachloroethanol with phosgene in the presence of a catalyst. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloroethyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,2,2,2-tetrachloroethanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate can be compared with similar compounds such as:
1-Chloroethyl ethyl carbonate: This compound has a similar structure but different reactivity and applications.
Chloroethyl chloroformate: Known for its use in organic synthesis and as a protecting group.
1,1,2,2-Tetrachloroethane: A related compound with different chemical properties and uses.
Properties
CAS No. |
113421-88-8 |
|---|---|
Molecular Formula |
C5H5Cl5O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-chloroethyl 1,2,2,2-tetrachloroethyl carbonate |
InChI |
InChI=1S/C5H5Cl5O3/c1-2(6)12-4(11)13-3(7)5(8,9)10/h2-3H,1H3 |
InChI Key |
KROIMELHMHNDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OC(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



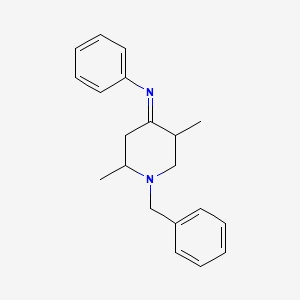
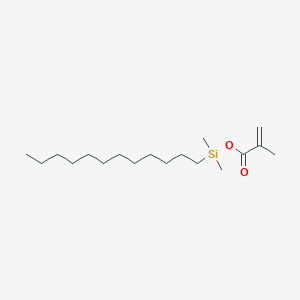
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
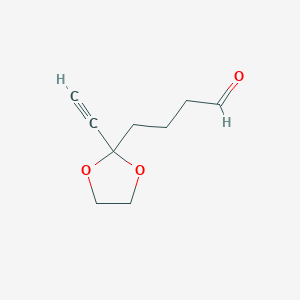
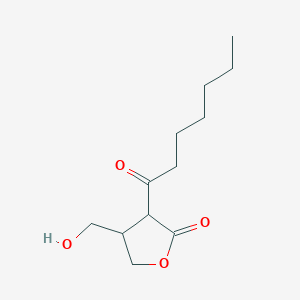

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)


